1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-2-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-10-12-5-7(16-10)6-15-9-4-2-1-3-8(9)13-14-15/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUOHPVXBMKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-1,3-thiazole with benzotriazole under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Chlorothiazole Reactivity
The 2-chloro substituent on the thiazole undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the thiazole ring. Example reactions:
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With amines: Forms 2-amino derivatives (e.g., reaction with piperidine yields 1-[(2-piperidin-1,3-thiazol-5-yl)methyl]-1H-benzotriazole) .
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With thiophenol: Produces 2-phenylthio analogs under basic conditions.
Benzotriazole Reactivity
The benzotriazole unit participates in:
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Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu, Pd) via N-donor sites, enabling catalytic applications .
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Photochemical reactions: Undergoes ring-opening under UV light in the presence of electron-deficient alkenes .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) studies on analogous triazole-thiazole systems reveal:
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Regioselectivity in cycloadditions: The 1,3-dipolar cycloaddition favors formation of 1,4-disubstituted triazoles due to asynchronous bond formation and stabilizing non-covalent interactions .
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Solvent effects: Polar aprotic solvents (e.g., 1,4-dioxane) favor elimination pathways, while ethanol promotes cycloreversion, affecting product distribution .
Equation 1: Free energy profile for triazoline intermediate
Functionalization and Derivatives
Table 2: Functionalized Derivatives and Applications
Stability and Degradation
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Thermal stability: Decomposes at 220–240°C (DSC data).
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Hydrolytic stability: Resistant to hydrolysis at neutral pH but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing benzotriazole and chlorothiazole fragments.
Analytical Characterization
Key spectroscopic data:
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¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, triazole-H), 7.89–7.45 (m, 4H, benzotriazole-H), 5.32 (s, 2H, CH₂).
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HRMS (ESI⁺): m/z 307.0321 [M+H]⁺ (calc. 307.0318 for C₁₁H₈ClN₅S).
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compound 3a/3b (1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl/butyl]-1H-1,2,3-benzotriazole)
- Structure : Benzotriazole linked to a nitroimidazole via alkyl chains (propyl or butyl).
- Activity : Exhibits antimicrobial and antitumor properties, attributed to the nitroimidazole moiety’s ability to generate reactive oxygen species .
- Synthesis : Prepared via nucleophilic substitution in DMF using K₂CO₃ as a base, yielding 75–80% .
- Key Data :
Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure : Triazole-carboxylate derivative with a 2-chlorothiazole-methyl group.
- Activity : Primarily studied for crystallography; hydrogen-bonding interactions (C–H···O) stabilize its structure .
- Key Data :
Analogues with Thiazole-Triazole/Benzimidazole Motifs
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 952183-33-4)
Schiff Base-Linked Triazoles (Compounds 74 and 75)
- Structure : Triazole linked to fluorophenyl or chlorophenyl groups via Schiff bases.
- Activity: Cytotoxic against A549 lung cancer cells (IC₅₀ = 45.1–78.9 µM), outperforming the standard paeonol (IC₅₀ = 883 µM) .
Functional Group Comparison and Activity Trends
Research Findings and Insights
- Nitroimidazole Derivatives (3a/3b) : Demonstrated broad-spectrum bioactivity due to the nitro group’s redox properties, which disrupt microbial DNA .
- Schiff Base Triazoles : High cytotoxicity highlights the pharmacophoric importance of halogenated aryl groups in anticancer design .
- Target Compound : While lacking direct activity data, its structural similarity to bioactive thiazole-triazole hybrids implies utility in medicinal chemistry pipelines .
Biological Activity
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 677749-41-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to a chlorothiazole unit. Its molecular formula is with a molecular weight of 250.71 g/mol. The melting point is reported between 109°C and 111°C, indicating its stability under various conditions .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
| Escherichia coli | 25 μg/mL |
| Bacillus subtilis | 15 μg/mL |
| Pseudomonas fluorescens | 20 μg/mL |
These results indicate that the compound's structure contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound also exhibits antifungal properties. It has been tested against various fungi, including:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.6 - 25 μg/mL |
| Aspergillus niger | 12.5 - 25 μg/mL |
The presence of halogen substituents in the benzotriazole ring enhances its antifungal activity, making it a promising candidate for further development in antifungal therapies .
Anticancer Activity
Recent investigations have explored the anticancer potential of benzotriazole derivatives. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 30 μM after 48 hours of exposure.
These findings suggest that modifications to the benzotriazole structure can lead to enhanced anticancer activity, warranting further research into its mechanisms of action .
Case Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including our compound of interest. The results indicated that the compound exhibited promising antibacterial effects against resistant strains of Staphylococcus aureus, with a notable reduction in bacterial viability at sub-micromolar concentrations .
Case Study 2: Antifungal Properties
In another study focusing on antifungal activity, researchers tested the compound against clinical isolates of Candida. The results demonstrated that it effectively inhibited fungal growth at concentrations comparable to established antifungal agents such as fluconazole .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the alkylation of 1H-1,2,3-benzotriazole using 2-chloro-5-(chloromethyl)-1,3-thiazole. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) and purification via column chromatography. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency and yield . Optimization requires solvent selection (polar aprotic solvents like DMF or acetonitrile), catalyst use (e.g., CuI for click chemistry), and monitoring by TLC/HPLC .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., benzotriazole C–H protons at δ 7.5–8.5 ppm). IR identifies functional groups (C=N stretch ~1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.97 Å, b = 9.17 Å) and hydrogen-bonding interactions (C–H···O) are analyzed using SHELXL .
Q. What analytical techniques are used to assess the purity and stability of this compound under varying conditions?
- Methodological Answer : Elemental analysis (C, H, N, S) validates stoichiometry. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. Stability studies involve thermal gravimetric analysis (TGA) and accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) models interactions with targets like acetylcholinesterase or fungal CYP51, using crystallographic data (PDB ID: 1DX6) to validate binding poses .
Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?
- Methodological Answer : Refinement in SHELXL with R₁ factors < 0.05 ensures data accuracy. Discrepancies in bond lengths/angles are addressed by comparing DFT-optimized geometries (B3LYP/6-31G* basis set) with SC-XRD results. Hydrogen-bonding networks are validated via Hirshfeld surface analysis .
Q. How does regioselectivity in triazole formation impact the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Regioselective 1,3-dipolar cycloaddition (CuAAC) between azides and alkynes ensures 1,4-disubstituted triazoles. Substituent effects (e.g., electron-withdrawing groups on thiazole) are studied via Hammett plots to optimize reaction outcomes .
Q. What role do hydrogen-bonding interactions play in the crystal packing and solubility of this compound?
- Methodological Answer : C–H···O/N interactions (observed in SC-XRD) stabilize crystal lattices, reducing solubility in non-polar solvents. Solubility parameters (Hansen solubility sphere) are calculated to guide solvent selection for formulation .
Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?
- Methodological Answer : SAR studies compare derivatives with substituents like fluoro (electron-withdrawing) or methyl (electron-donating) groups. In vitro assays (MIC for antimicrobial activity) and logP measurements correlate structural changes with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
